Lipophilicity Differentiation: 4-Chloroanilino vs. Halogenated Anilino Analogs in the β-Amino Biphenyl Ketone Series
The target compound exhibits a computed LogP of 5.62 , positioning it at a lipophilicity level distinct from related halogenated analogs. Based on computational predictions for the core scaffold, this LogP represents an approximately 0.5–0.8 log unit increase compared to the 3-chloro-4-fluoroanilino analog (CAS 882748-36-9, estimated LogP ~4.8–5.1) and a 0.3–0.5 log unit decrease compared to the 4-iodoanilino analog (CAS 477320-51-7, estimated LogP ~5.9–6.2) [1]. The 4-chloro substitution provides a balanced lipophilicity that maintains membrane permeability while potentially avoiding the excessive LogP (>6) associated with iodo-substituted analogs, which may reduce aqueous solubility and increase non-specific protein binding [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.62 (computed, ChemSrc ) |
| Comparator Or Baseline | 4-Iodoanilino analog (CAS 477320-51-7): estimated LogP ~5.9–6.2; 3-Chloro-4-fluoroanilino analog (CAS 882748-36-9): estimated LogP ~4.8–5.1; Dimethylamino analog: estimated LogP ~3.5–4.0 (estimates based on fragment-based calculation for the core scaffold [1]) |
| Quantified Difference | Target compound LogP is ~0.4–0.6 units lower than 4-iodo analog; ~0.5–0.8 units higher than 3-chloro-4-fluoro analog; ~1.6–2.1 units higher than dimethylamino analog |
| Conditions | Computational prediction; experimental logP not currently available in primary literature |
Why This Matters
LogP directly influences passive membrane permeability, aqueous solubility, and cytochrome P450 binding propensity—key parameters for selecting a lead-like compound with balanced pharmacokinetic properties in early-stage drug discovery.
- [1] PubChem CID database. Comparative structural entries for CAS 477320-51-7 (4-iodoanilino analog), CAS 882748-36-9 (3-chloro-4-fluoroanilino analog). LogP estimation by fragment-based addition using XLogP3 method. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010; 5(3): 235-248. (General reference establishing the relevance of LogP optimization in lead selection.) View Source
